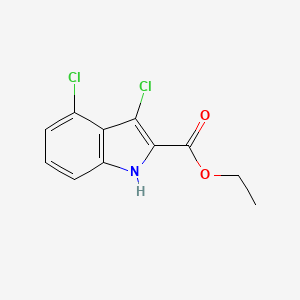

ethyl 3,4-dichloro-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

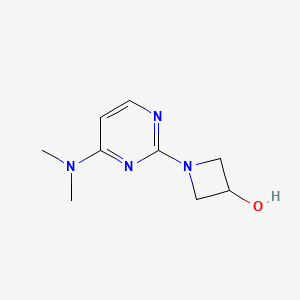

Ethyl 3,4-dichloro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H9Cl2NO2 . It is a derivative of indole-2-carboxylic acid, with two chlorine atoms at the 3rd and 4th positions of the indole ring .

Synthesis Analysis

The synthesis of this compound involves a Fischer indole cyclization process . The process starts with (E/Z)-Ethyl 2-[(3,5-dichlorophenyl)hydrazono]propanoate as the starting material . The reaction is carried out in a three-necked flask charged with PPA and heated to 70 °C . The mixture is then heated to 90–100 °C for 2.5 hours . After the reaction, the mixture is left to stand at 70 °C, and the upper toluene layer is separated . The final product is obtained after a series of extraction, concentration, and filtration steps .Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring . The indole ring is substituted at the 3rd and 4th positions with chlorine atoms . At the 2nd position, it has a carboxylate functional group, which is esterified with an ethyl group .Chemical Reactions Analysis

The primary chemical reaction involved in the formation of this compound is the Fischer indole cyclization . This reaction is a chemical rearrangement that leads to the formation of the indole ring from a (E/Z)-Ethyl 2-[(3,5-dichlorophenyl)hydrazono]propanoate .Physical and Chemical Properties Analysis

This compound has a molecular weight of 258.1 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, Mass) are not available in the retrieved resources.Applications De Recherche Scientifique

Synthetic Methodologies and Transformations

Indole Derivatives Synthesis : Research has shown methods for acylating ethyl indole-2-carboxylate derivatives to produce ethyl 3-acylindole-2-carboxylates effectively, utilizing carboxylic acids in the presence of trifluoroacetic anhydride and phosphoric acids. This approach highlights the compound's utility in synthesizing indole derivatives with specific substitutions at the 3-position (Murakami et al., 1985) Murakami et al., 1985.

Catalytic Reactions for Heterocycle Formation : Studies have introduced catalytic systems that enable the synthesis of complex heterocycles, such as tetrahydropyridines and oxindoles, demonstrating the compound's role in facilitating regioselective and diastereoselective transformations. For instance, ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines to produce highly functionalized tetrahydropyridines (Zhu et al., 2003) Zhu et al., 2003.

Mechanisms of Amide Formation : The compound's relevance extends to understanding the mechanisms underlying chemical reactions, such as amide formation. Studies examining carbodiimide-mediated amide formation provide insights into the conditions favoring such transformations, crucial for bioconjugation and pharmaceutical chemistry (Nakajima & Ikada, 1995) Nakajima & Ikada, 1995.

Innovative Synthetic Routes : Innovative synthetic routes have been developed to create indole-based compounds with significant potential in drug discovery and materials science. For example, the synthesis of 3-carboxylated indoles through a tandem process involving cyclization and CO2 fixation showcases an eco-friendly approach to functionalizing indole frameworks (Inamoto et al., 2012) Inamoto et al., 2012.

Advanced Functionalization Techniques : Research has also explored advanced techniques for functionalizing indole and related compounds, such as the Friedel-Crafts acylation in ionic liquids, highlighting efficient and green chemistry approaches for modifying such scaffolds (Yeung et al., 2002) Yeung et al., 2002.

Propriétés

IUPAC Name |

ethyl 3,4-dichloro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)10-9(13)8-6(12)4-3-5-7(8)14-10/h3-5,14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXGFTALWFYSHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2815697.png)

![3-[(2-methylphenyl)methyl]-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2815702.png)

![methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2815706.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2815707.png)

![2,6-difluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2815709.png)

![3-[(4-CHLOROPHENYL)METHYL]-5-PHENYL-1H-1,2,4-TRIAZOLE](/img/structure/B2815712.png)

![2-(2-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2815715.png)